1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Overview
Description
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin is a synthetic analog of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is designed to mimic the effects of natural vasopressin but with enhanced stability and specificity for certain receptors.
Mechanism of Action
Target of Action
SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is an analogue of arginine vasopressin (AVP). The primary target of SKF 100398 is the vasopressin receptor . Vasopressin receptors play a crucial role in maintaining water balance in the body .
Mode of Action
SKF 100398 acts as a specific antagonist of the antidiuretic effect of both exogenous and endogenous AVP . This means that it binds to the vasopressin receptor and blocks its activation by AVP, thereby inhibiting the antidiuretic effect .
Biochemical Pathways
The antagonistic action of SKF 100398 on the vasopressin receptor disrupts the normal function of the AVP signaling pathway. Under normal circumstances, AVP binds to its receptor and triggers a series of biochemical reactions that ultimately lead to water reabsorption in the kidneys. By blocking this interaction, SKF 100398 prevents the reabsorption of water, leading to increased urine production .
Pharmacokinetics
It is known that the compound is administered intravenously . The dosage used in animal studies is 8 μg/kg .
Result of Action
In vivo studies have shown that SKF 100398 effectively blocks the antidiuretic effect of AVP. For example, in a study involving male Sprague-Dawley rats, an intravenous injection of SKF 100398 at a dosage of 8 μg/kg completely blocked the antidiuretic effect of exogenous AVP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the preparation of protected amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques. The final product is obtained after deprotection and purification.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin undergoes various chemical reactions, including:
Oxidation: The thiol group in the beta-mercapto moiety can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Modified peptides with substituted functional groups.
Scientific Research Applications
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in water balance and blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and vasodilatory shock.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin is unique due to its enhanced stability and receptor specificity. Similar compounds include:
Desmopressin: A synthetic analog of vasopressin with a longer half-life and selective V2 receptor activity.
Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties in treating hypotension.
Lypressin: A vasopressin analog with similar effects but different receptor affinities.
This compound stands out due to its balanced activity across multiple vasopressin receptors, making it a versatile tool in both research and therapeutic applications.
Properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFJYGJKEXYVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77453-01-1 | |
Record name | [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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